

# Introduction: The Strategic Importance of a Multifunctional Building Block

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## Compound of Interest

Compound Name: *4-Bromo-N,N-diethyl-2-fluorobenzamide*

CAS No.: 682778-07-0

Cat. No.: B1292920

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In the landscape of modern drug discovery and development, the efficiency of synthesizing complex molecular architectures is paramount. Key to this endeavor is the availability of versatile, high-quality chemical intermediates that serve as foundational scaffolds. **4-Bromo-N,N-diethyl-2-fluorobenzamide** (CAS No. 682778-07-0) has emerged as such a critical building block.<sup>[1]</sup> Its strategic placement of three distinct functional groups—a reactive aryl bromide, an electron-withdrawing fluorine atom, and a sterically influential N,N-diethylamide—provides medicinal chemists with a powerful tool for molecular elaboration.

This guide offers a comprehensive technical overview of **4-Bromo-N,N-diethyl-2-fluorobenzamide**, detailing its synthesis, physicochemical properties, and, most critically, its application as a pivotal intermediate. We will explore the causality behind its synthetic protocol and its reactivity, providing field-proven insights for researchers, scientists, and drug development professionals.

## Physicochemical and Structural Data

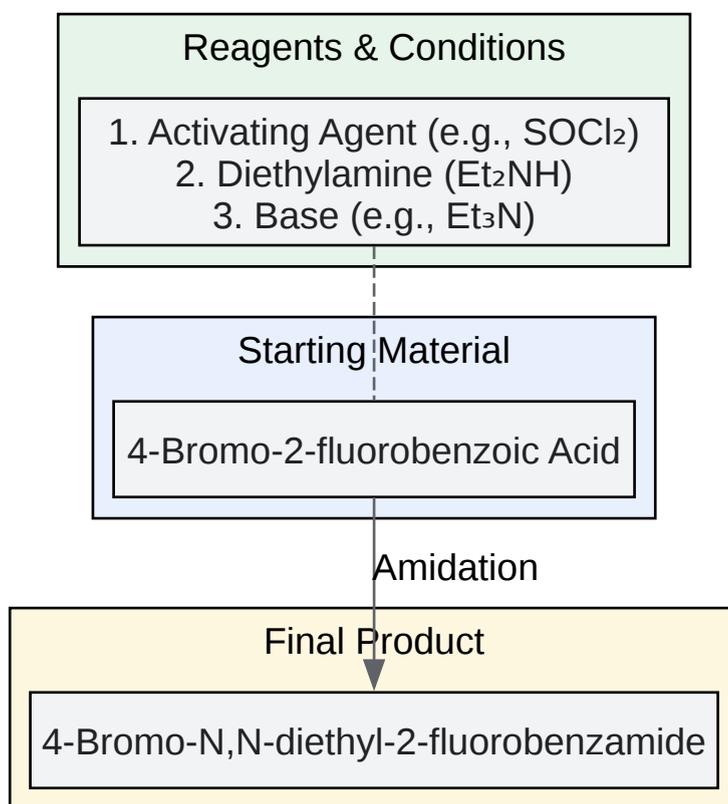
A thorough understanding of a chemical intermediate begins with its fundamental properties. The data for **4-Bromo-N,N-diethyl-2-fluorobenzamide** are summarized below, providing essential information for its handling, characterization, and use in synthetic applications.<sup>[1][2]</sup>

Property	Value
IUPAC Name	4-bromo-N,N-diethyl-2-fluorobenzamide
CAS Number	682778-07-0
Molecular Formula	C <sub>11</sub> H <sub>13</sub> BrFNO
Molecular Weight	274.13 g/mol
InChI	InChI=1S/C11H13BrFNO/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3
SMILES	CCN(CC)C(=O)c1c(F)cc(Br)cc1
Purity (Typical)	>99% (Commercially available)
Primary Application	Pharmaceutical intermediate, Synthetic organic chemistry reagent
Storage	Store in a cool, dry place, sealed from atmosphere

## Synthesis: A Robust and Scalable Amidation Protocol

The most direct and industrially viable synthesis of **4-Bromo-N,N-diethyl-2-fluorobenzamide** originates from its corresponding carboxylic acid, 4-Bromo-2-fluorobenzoic acid.<sup>[3][4][5]</sup> The core transformation is an amidation reaction, a cornerstone of organic synthesis.

## Synthetic Workflow Diagram



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Caption: Synthetic pathway from 4-Bromo-2-fluorobenzoic acid.

## Detailed Experimental Protocol

This protocol describes the conversion of the carboxylic acid to the amide via an acyl chloride intermediate, a self-validating and high-yielding method.

### Step 1: Activation of the Carboxylic Acid (Acyl Chloride Formation)

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Nitrogen), add 4-Bromo-2-fluorobenzoic acid (1.0 eq).
- Add thionyl chloride (SOCl<sub>2</sub>, 1.5 eq) either neat or in a suitable anhydrous solvent like dichloromethane (DCM).
- Heat the reaction mixture to reflux (approx. 40°C for DCM) for 2-4 hours. The progress can be monitored by the cessation of gas (HCl, SO<sub>2</sub>) evolution.

- After completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-bromo-2-fluorobenzoyl chloride. This intermediate is typically used directly in the next step without further purification.

**Expertise & Causality:** The conversion of the carboxylic acid to an acyl chloride is a critical activation step. The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride replaces it with a chloride ion, which is an excellent leaving group, thereby rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by diethylamine.

### Step 2: Amide Formation

- Dissolve the crude 4-bromo-2-fluorobenzoyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).
- Cool the solution to 0°C using an ice bath.
- In a separate flask, prepare a solution of diethylamine (Et<sub>2</sub>NH, 1.2 eq) and a non-nucleophilic base such as triethylamine (Et<sub>3</sub>N, 1.2 eq) in the same solvent.
- Add the diethylamine solution dropwise to the cooled acyl chloride solution. Maintain the temperature at 0°C during the addition.
- Allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitorable by TLC or LC-MS).
- Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with dilute HCl, saturated NaHCO<sub>3</sub> solution, and finally with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield **4-Bromo-N,N-diethyl-2-fluorobenzamide** as a pure solid.

**Trustworthiness & Self-Validation:** This two-step protocol is inherently robust. The formation of the highly reactive acyl chloride ensures that the subsequent amidation proceeds to

completion. The acidic and basic washes during work-up effectively remove any unreacted starting materials and by-products, ensuring the high purity of the final intermediate.

## Reactivity and Application in Pharmaceutical Synthesis

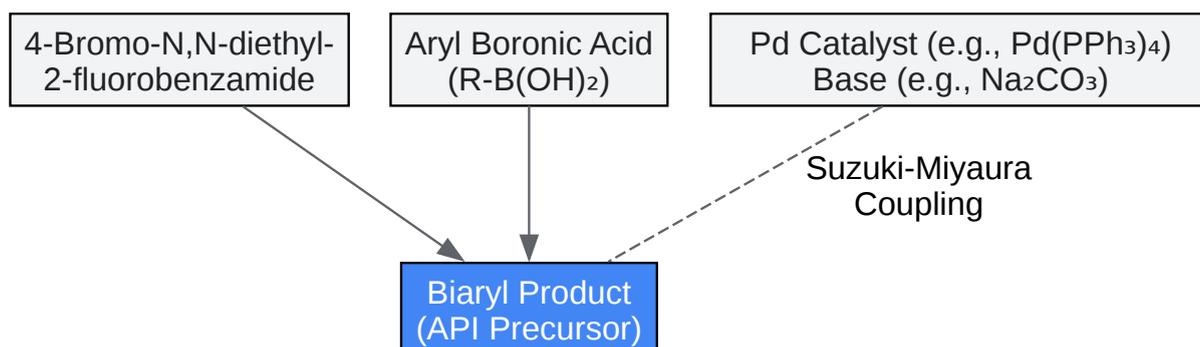
The true value of **4-Bromo-N,N-diethyl-2-fluorobenzamide** lies in the orthogonal reactivity of its functional groups. While the amide and fluoro groups provide metabolic stability and modulate the electronic environment, the aryl bromide is the primary handle for molecular elaboration. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern API synthesis.[6][7][8]

### Core Reactivity: The Aryl Bromide Handle

The carbon-bromine bond is the key reactive site, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This functionality is central to constructing the complex biaryl or arylamine structures often found in kinase inhibitors and other targeted therapies.[6][7]

### Logical Workflow: Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful method for creating C-C bonds. **4-Bromo-N,N-diethyl-2-fluorobenzamide** is an excellent substrate for this reaction.



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Caption: Role as a substrate in Suzuki-Miyaura cross-coupling.

Authoritative Grounding: The utility of halogenated aromatic compounds, such as this intermediate, in palladium-catalyzed coupling reactions is a well-established and fundamental principle in organic synthesis, forming the backbone of many pharmaceutical production routes. [9] The precursor, 4-Bromo-2-fluorobenzoic acid, is explicitly mentioned in the context of synthesizing intermediates for drugs like Enzalutamide and Venetoclax, highlighting the industrial relevance of this structural motif.[3][4] For instance, the related compound 4-Bromo-2-fluoro-N-methylbenzamide is a known intermediate in the synthesis of the androgen-receptor antagonist Enzalutamide.[10] This establishes a strong precedent for the utility of **4-Bromo-N,N-diethyl-2-fluorobenzamide** in similar drug discovery programs.

## Conclusion

**4-Bromo-N,N-diethyl-2-fluorobenzamide** is more than just a chemical reagent; it is a strategically designed intermediate that offers a confluence of stability, reactivity, and versatility. Its robust synthetic protocol ensures a reliable supply for research and large-scale production. The presence of the aryl bromide handle provides a direct and efficient entry point into powerful cross-coupling methodologies, enabling the rapid diversification and construction of complex molecular targets. For any organization engaged in the discovery and development of novel therapeutics, particularly in areas like oncology and inflammatory diseases, mastering the use of this intermediate is a significant step toward accelerating the path from chemical concept to clinical reality.

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